molecular formula C8H10BClO2 B1422120 (4-Chloro-3-ethylphenyl)boronic acid CAS No. 918810-94-3

(4-Chloro-3-ethylphenyl)boronic acid

Cat. No. B1422120
M. Wt: 184.43 g/mol
InChI Key: ZFQZOBHIZWUBEZ-UHFFFAOYSA-N
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Description

“(4-Chloro-3-ethylphenyl)boronic acid” is a boronic acid derivative. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent and two hydroxyl groups . This compound has a molecular formula of C8H10BClO2 .


Synthesis Analysis

The synthesis of boronic acids often involves the reaction of organometallic reagents with boranes . A general protocol for the electrophilic borylation of aryl Grignard reagents has been developed, enabling the synthesis of various aryl boronic acids . The deprotection of boronic esters can also be performed under mild conditions in the presence of methylboronic acid .


Molecular Structure Analysis

The molecular structure of “(4-Chloro-3-ethylphenyl)boronic acid” consists of 8 carbon atoms, 10 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 2 oxygen atoms . The average mass is 184.428 Da .


Chemical Reactions Analysis

Boronic acids, including “(4-Chloro-3-ethylphenyl)boronic acid”, are known for their interactions with diols and strong Lewis bases . They are used in various sensing applications, both in homogeneous assays and heterogeneous detection .


Physical And Chemical Properties Analysis

“(4-Chloro-3-ethylphenyl)boronic acid” is a solid substance . The storage temperature is normal .

Scientific Research Applications

Fluorescence Studies

  • Fluorescence Quenching: Boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been studied for their fluorescence quenching properties in alcohols. These studies help in understanding the conformational changes and intermolecular interactions of boronic acids (Geethanjali et al., 2015).

Boronic Acid Complexes

  • Boron Complexes: Boronic acids have been used to create complexes with N-confused and N-fused porphyrins. These complexes have implications in various fields, including material science and biology (Młodzianowska et al., 2007).

Organic Synthesis

  • Organic Synthesis: Boronic acids are crucial in organic synthesis, particularly in Suzuki cross-coupling reactions. They have been used to synthesize various organic compounds, demonstrating their versatility in chemical synthesis (Tyrrell & Brookes, 2003).

Material Science

  • Adsorption Materials: Novel boron-adsorbing materials with boronate affinity have been developed using boronic acids. These materials are significant for environmental applications, especially in treating boron pollution (Zhang et al., 2021).

Chemical Sensing

  • Fluorescent Chemosensors: Boronic acids are used in the development of fluorescent chemosensors for detecting various bioactive substances. This application is crucial in biomedical research for disease diagnosis and treatment (Huang et al., 2012).

Biomedical Applications

  • Biomedical Applications: Boronic acid-containing polymers have found use in various biomedical applications, including the treatment of diseases like HIV, diabetes, and cancer. Their unique reactivity and solubility make them suitable for creating new biomaterials (Cambre & Sumerlin, 2011).

Safety And Hazards

The safety data sheet for “(4-Chloro-3-ethylphenyl)boronic acid” indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

Future Directions

Boronic acids, including “(4-Chloro-3-ethylphenyl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The exploration of novel chemistries using boron is fueling emergent sciences .

properties

IUPAC Name

(4-chloro-3-ethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQZOBHIZWUBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681867
Record name (4-Chloro-3-ethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-ethylphenyl)boronic acid

CAS RN

918810-94-3
Record name (4-Chloro-3-ethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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